Bienvenue dans la boutique en ligne BenchChem!

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide

Beta-2 Adrenergic Receptor GPCR Agonist Mitogenesis Assay

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (CAS 118842-95-8) is a synthetic, small-molecule benzamide derivative with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol. It is characterized by a 2-methoxybenzamide core structure linked via an ethyl bridge to a 4-methoxyphenyl group.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 118842-95-8
Cat. No. B6339124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide
CAS118842-95-8
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N
InChIInChI=1S/C17H19NO3/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H2,18,19)
InChIKeySWDACVLEYBKPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (CAS 118842-95-8): Compound Identification and Baseline Characteristics


2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (CAS 118842-95-8) is a synthetic, small-molecule benzamide derivative with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . It is characterized by a 2-methoxybenzamide core structure linked via an ethyl bridge to a 4-methoxyphenyl group . This compound was disclosed in US patent US9492405 as part of a series of compounds with activity at the beta-2 adrenergic receptor (β2-AR) [1][2]. Its primary reported biological activity is as a potent agonist of the human β2-AR, with an IC50 of 1.44 nM in a functional mitogenesis assay [1][2]. The compound is primarily of interest as a research tool for studying β2-AR pharmacology and as a potential lead structure in drug discovery programs targeting this receptor [1][2].

Why 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide Cannot Be Generically Substituted: The Impact of Substituents on Beta-2 Adrenergic Activity


Within the benzamide chemotype, even minor structural modifications result in substantial and quantifiable shifts in both potency and selectivity at the β2-adrenergic receptor (β2-AR). For example, comparing compounds from the same patent family (US9492405) reveals that altering the substituent on the phenethyl moiety can change functional IC50 values by more than 100-fold [1][2]. Furthermore, the presence and position of methoxy groups are critical determinants of β2-AR vs. β1-AR selectivity, with certain analogs showing nearly 300,000-fold selectivity for the β2-AR subtype [3]. Therefore, substituting 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide with a structurally similar benzamide derivative without verifying its specific, quantitative activity profile for the intended target and assay system will almost certainly lead to unpredictable and likely inferior experimental outcomes.

Quantitative Differentiation of 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (CAS 118842-95-8): A Comparative Analysis of Potency and Selectivity


Superior Potency in Functional β2-AR Assays Relative to Closely Related Benzamide Analogs

In a functional assay measuring β2-AR-mediated inhibition of mitogenesis, 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (the target compound) exhibited an IC50 of 1.44 nM. This represents a 2.8-fold higher potency compared to a closely related benzamide analog (BDBM50348430, CHEMBL1800963, Example 44 in US9492405) with an IC50 of 3.98 nM under identical assay conditions [1]. Compared to another analog (BDBM50348428, CHEMBL1800961, Example 40 in US9492405) with an IC50 of 1.91 nM, the target compound is 1.3-fold more potent [2]. Furthermore, its potency is approximately 128-fold greater than that of (S,S)-fenoterol (BDBM50213114), which has an IC50 of 184 nM in the same assay system [3].

Beta-2 Adrenergic Receptor GPCR Agonist Mitogenesis Assay Structure-Activity Relationship

Quantifiable β2-Selectivity Profile Over β1-Adrenergic Receptor

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide demonstrates a high degree of selectivity for the β2-AR over the β1-AR. Displacement assays using [3H]CGP-12177 on rat β1-AR and human β2-AR yielded Ki values of 424,000 nM and 39 nM, respectively [1]. This equates to an approximately 10,900-fold selectivity for the β2-AR subtype. This is a critical differentiating factor from non-selective beta-agonists like isoproterenol, which shows sub-nanomolar potency at both receptor subtypes (β2-AR IC50 = 0.050 nM) [2].

Receptor Selectivity Beta-1 Adrenergic Receptor Beta-2 Adrenergic Receptor Off-Target Activity

Comparative Agonist Activity in cAMP Accumulation Assays

The functional agonist activity of 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide was quantified by measuring cAMP accumulation in HEK 293 cells expressing human β2-AR, yielding an EC50 of 2.80 nM [1]. This value is intermediate within its chemical series; for comparison, the structurally related Example 40 (BDBM50348428) exhibited a significantly more potent EC50 of 0.400 nM in the same assay, while Example 44 (BDBM50348430) was slightly less potent with an EC50 of 3.90 nM [2][3]. This demonstrates that the specific substitution pattern of the target compound results in a distinct efficacy profile that is not interchangeable with its closest analogs.

cAMP Assay Functional Agonism GPCR Signaling Efficacy

Recommended Application Scenarios for 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (CAS 118842-95-8) Based on Quantitative Evidence


Potent and Selective β2-AR Agonist Tool for In Vitro Signaling Studies

Given its potent functional activity (IC50 = 1.44 nM) and high selectivity over β1-AR (β2/β1 selectivity ratio ~10,900), 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide is an ideal tool compound for dissecting β2-AR-specific signaling pathways in cellular models, particularly where activation of β1-AR is a confounding factor [1][2]. The compound's well-defined EC50 for cAMP accumulation (2.80 nM) provides a clear benchmark for experimental design in assays measuring Gs-protein-mediated signaling [3].

Benchmark Compound for Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

The availability of quantitative, cross-comparable data for multiple analogs from the same patent family makes this compound a valuable reference point for SAR campaigns. Its potency and selectivity can be used as a benchmark when synthesizing and evaluating new benzamide-based β2-AR ligands, with direct comparisons possible to known examples like BDBM50348428 (IC50 = 1.91 nM, EC50 = 0.400 nM) and BDBM50348430 (IC50 = 3.98 nM, EC50 = 3.90 nM) [1][2][3].

Reference Standard for β2-AR Binding and Functional Assay Validation

With a Ki of 39 nM for the human β2-AR in a radioligand displacement assay, this compound can serve as a well-characterized reference standard for validating new β2-AR binding assays or for use as a positive control in high-throughput screening campaigns targeting this receptor [1]. Its distinct selectivity profile also makes it useful for calibrating assays designed to differentiate between β1- and β2-AR activity [2].

Quote Request

Request a Quote for 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.